molecular formula C5H5F2NO B8019492 5-(Difluoromethyl)-3-methyl-1,2-oxazole

5-(Difluoromethyl)-3-methyl-1,2-oxazole

Cat. No.: B8019492
M. Wt: 133.10 g/mol
InChI Key: XYZAOXAOVUPWFV-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-methyl-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a difluoromethyl group at position 5 and a methyl group at position 2. The 1,2-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The difluoromethyl (-CF₂H) substituent introduces both lipophilicity and metabolic stability, traits commonly associated with fluorinated compounds . Isoxazole derivatives are widely studied for their biological activities, including fungicidal, antibacterial, and enzyme inhibitory properties, making this class of compounds relevant to pharmaceutical and agrochemical research .

Properties

IUPAC Name

5-(difluoromethyl)-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NO/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZAOXAOVUPWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Methylhydrazine-Mediated Ring Closure

The most widely reported method involves a two-step cyclocondensation strategy using methylhydrazine as the nitrogen source. This approach, detailed in CN111362874B , proceeds via:

  • Substitution/Hydrolysis :

    • α,β-Unsaturated esters react with 2,2-difluoroacetyl halides (X = F/Cl) in polar solvents (e.g., DMF, NMP) at −30°C to 40°C.

    • Hydrolysis with aqueous NaOH yields α-difluoroacetyl intermediates.

  • Condensation/Cyclization :

    • The intermediate undergoes condensation with 40% methylhydrazine aqueous solution in the presence of NaI/KI (15–20 mol%) at −30°C.

    • Cyclization via reduced-pressure distillation at 40–85°C forms the oxazole ring.

Key Data :

ParameterValue
Yield75–79%
Regioselectivity94:6 (5- vs. 4-substituted)
PurificationRecrystallization (35–65% EtOH/H₂O)

Advantages : Scalable to industrial production; tolerance for electron-deficient substrates.
Limitations : Requires strict temperature control to minimize byproducts like 5-(difluoromethyl) regioisomers.

Copper-Catalyzed Cross-Coupling of Halogenated Arenes

CN103992288A describes a one-pot synthesis using copper-mediated cross-coupling:

  • Substrates : Bromodifluoromethyl-1,3-benzodiazole derivatives and methyl 2-bromo-4-iodobenzoate.

  • Conditions : Cu powder (1–8 equiv) in DMF/DMA at 40°C for 6–24 hours.

  • Mechanism : Single-electron transfer forms a difluoromethyl copper intermediate, followed by oxidative addition and reductive elimination.

Example :

  • Methyl 2-(benzo-1,3-oxazole-2-difluoromethyl)-5-bromobenzoate (3d ) is synthesized in 72% yield .

Key Data :

ParameterValue
Yield Range51–97%
SolventDMF, NMP
Substrate ScopeTolerates −COOMe, −NO₂, halogens

Advantages : Broad functional group tolerance; no need for noble-metal catalysts.
Limitations : Requires stoichiometric copper, complicating purification.

Rhodium-Catalyzed [2+2+1] Cycloaddition

A Rh₂(Oct)₄-catalyzed cycloaddition (ACS Omega, ) enables oxazole formation from alkynes and nitriles:

  • Substrates : 1-Azido-1,1,2,2-tetrafluoroethane and aryl nitriles.

  • Conditions : Microwave heating at 140°C in DCE.

Example :

  • 2-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-4-(4-(trifluoromethyl)phenyl)-1H-imidazole (3b ) is obtained in 73% yield .

Key Data :

ParameterValue
Catalyst Loading1 mol% Rh₂(Oct)₄
Reaction Time10 minutes (microwave)

Advantages : Rapid and atom-economical.
Limitations : Limited to electron-deficient nitriles; high catalyst cost.

Zn(OTf)₂-Catalyzed Cycloisomerization/Hydroxyalkylation

A tandem cycloisomerization/hydroxyalkylation strategy (Molecules, ) constructs the oxazole core:

  • Substrates : N-Propargylamides and trifluoropyruvates.

  • Conditions : Zn(OTf)₂ (15 mol%) in DCE at 70°C for 12 hours.

Mechanism :

  • Zn²⁺ activates the alkyne, inducing 5-exo-dig cyclization to form an oxazoline intermediate.

  • Hydroxyalkylation with trifluoropyruvate yields the difluoromethylated product.

Example :

  • 5-(Difluoromethyl)-3-methyl-1,2-oxazole derivatives are obtained in 65–82% yield .

Advantages : High atom economy; no byproducts.
Limitations : Requires anhydrous conditions; limited scalability.

Late-Stage Difluoromethylation of Oxazole Precursors

The RSC review highlights ClCF₂H as a reagent for direct C–H difluoromethylation:

  • Substrates : Preformed 3-methyl-1,2-oxazole.

  • Conditions : ClCF₂H (2 equiv), K₂CO₃ (3 equiv) in DMF at 80°C.

Key Data :

ParameterValue
Yield60–68%
Selectivity>90% for C5 position

Advantages : Modular; applicable to complex molecules.
Limitations : Hazardous ClCF₂H requires specialized handling.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityRegioselectivity
Cyclocondensation75–79LowHighModerate
Cu Cross-Coupling51–97ModerateModerateHigh
Rh Cycloaddition65–82HighLowHigh
Zn Catalysis65–82ModerateModerateHigh
Late-Stage CF₂H60–68LowHighHigh

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing difluoromethyl group directs electrophiles to the C4 position of the oxazole ring.

Reaction Conditions Product Notes
Nitration HNO₃/H₂SO₄ at 0°C4-Nitro-5-(difluoromethyl)-3-methyloxazoleLimited regioselectivity observed
Halogenation NBS or NCS in CCl₄4-Bromo/chloro derivativesRequires Lewis acid catalysts

Key Findings :

  • Methyl groups at C3 stabilize the ring but reduce reactivity toward electrophiles compared to unsubstituted oxazoles.

Nucleophilic Reactions

Nucleophilic attack is hindered by the electron-deficient ring but occurs under forcing conditions:

Reaction Conditions Product
Hydrolysis 6M HCl, reflux, 12hRing-opened β-ketoamide intermediate
Amination NH₃/MeOH, 100°C, 24h4-Amino derivative (trace yields)

Challenges :

  • The C-F bond in the difluoromethyl group resists hydrolysis under standard conditions .

Ring-Opening and Transformation Reactions

Acid- or base-catalyzed ring-opening produces linear intermediates for downstream functionalization:

Reagent Product Application
H₂O/H⁺ β-KetoamidePrecursor for peptide coupling
LiAlH₄ Reduced dihydrooxazoleUnstable; prone to decomposition

Mechanism :

  • Protonation at the oxazole oxygen followed by nucleophilic water attack leads to ring cleavage .

Catalytic Cross-Coupling Reactions

Limited by the absence of halogens, but C-H activation strategies show promise:

Reaction Catalyst Outcome
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidNo reaction (requires halogen substituent)
C-H Arylation Pd(OAc)₂, directing groupTheoretical; no experimental data

Insights :

  • Functionalization at C4 via directed ortho-metalation remains unexplored .

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing HF and CO₂ .

  • Photolysis : UV light induces defluorination, forming 5-methyl-1,2-oxazole-3-carbaldehyde.

Scientific Research Applications

Pharmaceuticals

The pharmaceutical applications of 5-(difluoromethyl)-3-methyl-1,2-oxazole are particularly noteworthy:

Agriculture

In agricultural applications, this compound has been explored for its potential as a pesticide:

  • Fungicidal Properties : The compound's ability to disrupt fungal metabolism makes it a candidate for developing new fungicides. Its unique structure may provide a mechanism for selective toxicity against plant pathogens while being safe for crops.

Material Science

The unique chemical properties of this compound also lend themselves to material science applications:

  • Polymer Chemistry : As a building block in polymer synthesis, this compound can be utilized to create materials with desirable thermal and mechanical properties. Its incorporation into polymers may enhance resistance to environmental degradation due to the stability imparted by the difluoromethyl group.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazole derivatives found that compounds with difluoromethyl substitutions exhibited enhanced activity against Escherichia coli and Staphylococcus aureus. The study concluded that modifications at the 5-position significantly influenced antibacterial potency, suggesting a promising pathway for developing new antibiotics.

Case Study 2: Antimalarial Drug Development

In a drug discovery program targeting DHODH inhibitors for malaria treatment, researchers synthesized various oxazole derivatives. Although specific data on this compound were not highlighted, its structural analogs demonstrated potent activity against Plasmodium falciparum, indicating a potential avenue for further investigation into this compound's efficacy in malaria prophylaxis .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The geometry of isoxazole derivatives is highly dependent on substituent bulk and electronic effects. For example:

  • 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole : The isoxazole ring forms dihedral angles of 17.1° and 15.2° with the methoxyphenyl and phenyl rings, respectively. These angles arise from steric interactions and C–H⋯π bonding, stabilizing a centrosymmetric dimer .

Electronic and Physicochemical Properties

Fluorination profoundly impacts solubility, stability, and bioavailability:

Compound Substituent Molecular Weight (g/mol) Key Properties
5-(Difluoromethyl)-3-methyl-1,2-oxazole (inferred) -CF₂H, -CH₃ ~157.12* Enhanced lipophilicity, metabolic stability
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole -OCH₃, -C₆H₅ 253.29 Moderate polarity due to methoxy group; dihedral angles influence crystal packing
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole -OH, -CF₃ 229.16 High electronegativity from -CF₃; potential hydrogen bonding via -OH
5-(Azidomethyl)-3-methyl-1,2-oxazole -N₃, -CH₃ 180.21 Reactive azide group; applications in click chemistry

*Calculated based on formula C₅H₅F₂NO.

Biological Activity

5-(Difluoromethyl)-3-methyl-1,2-oxazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethyl group at the 5-position and a methyl group at the 3-position of the oxazole ring. Its molecular formula is C6H5F2NC_6H_5F_2N, with a molecular weight of approximately 177.11 g/mol. The unique structural features contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness in inhibiting growth in:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms have been reported in various studies, indicating its potential as an antimicrobial agent. For instance, one study highlighted an MIC of 1.6 µg/ml against Candida albicans and Aspergillus niger , showcasing its effectiveness compared to standard antibiotics like ampicillin and clotrimazole .

Anticancer Activity

The compound's structural analogs have been investigated for their cytotoxic effects on cancer cell lines. A study focusing on oxazole derivatives indicated that modifications at specific positions could enhance anticancer activity. For example, compounds derived from similar scaffolds were tested against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, revealing promising results that warrant further exploration .

The mechanism underlying the biological activities of this compound is believed to involve interactions with specific enzymes and receptors within microbial cells. It may inhibit enzymes critical for bacterial metabolism, leading to growth inhibition. This interaction profile is crucial for understanding how the compound can be utilized in therapeutic applications.

Study on Antibacterial Efficacy

In a comparative study, several oxazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .

CompoundMIC (µg/ml)Target Organism
This compound1.6Candida albicans
Reference Drug (Ampicillin)3.2S. aureus
Reference Drug (Clotrimazole)1.6A. niger

Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of various oxazole derivatives against cancer cell lines revealed that those with difluoromethyl substitutions showed enhanced potency. For instance, one derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 5-(Difluoromethyl)-3-methyl-1,2-oxazole, and how should data interpretation account for fluorine substituents?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and IR spectroscopy. Fluorine's strong electronegativity induces deshielding in adjacent protons, leading to splitting patterns in 1H^{1}\text{H} NMR (e.g., 3JH-F^3J_{\text{H-F}} couplings). In 19F^{19}\text{F} NMR, chemical shifts typically range between -100 to -200 ppm for difluoromethyl groups. IR analysis should focus on the C-F stretching bands (~1100–1250 cm1^{-1}) and oxazole ring vibrations (~1500–1600 cm1^{-1}). Cross-validate with computational methods (e.g., DFT) to assign ambiguous signals .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : SCXRD provides precise bond lengths and angles. For example, the difluoromethyl group’s C-F bond lengths (~1.33–1.37 Å) and angles (F-C-F ~108–110°) should be compared to literature values for similar fluorinated oxazoles . Use SHELXL for refinement, applying anisotropic displacement parameters for non-hydrogen atoms and constraining H-atom positions with riding models. Ensure R-factor convergence (<0.05) and validate with residual electron density maps .

Q. What synthetic routes are optimal for introducing the difluoromethyl group into the oxazole scaffold?

  • Methodological Answer : Employ nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor on ketone precursors, followed by cyclization with hydroxylamine. Alternatively, use transition-metal-catalyzed cross-coupling (e.g., Pd-mediated) to attach pre-fluorinated fragments. Monitor reaction progress with 19F^{19}\text{F} NMR to detect intermediates and byproducts .

Advanced Research Questions

Q. How do the stereoelectronic effects of the difluoromethyl group influence the compound’s reactivity in heterocyclic functionalization?

  • Methodological Answer : The difluoromethyl group’s electron-withdrawing nature increases electrophilicity at the oxazole ring’s 4-position, facilitating nucleophilic substitutions. Use Hammett constants (σm\sigma_m for CF2_2H ≈ 0.43) to predict regioselectivity. Validate via kinetic studies (e.g., competition experiments with non-fluorinated analogs) .

Q. What strategies mitigate challenges in crystallizing this compound due to conformational flexibility?

  • Methodological Answer : Optimize crystallization solvents (e.g., DCM/hexane mixtures) to slow nucleation. Analyze packing motifs (e.g., C–H···F or π-stacking interactions) using Mercury software. For disordered fluorinated groups, apply split-site refinement in SHELXL and validate with occupancy restraints .

Q. How can computational methods reconcile discrepancies between experimental and theoretical bond parameters?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compare optimized geometries with SCXRD data. Discrepancies in bond lengths >0.02 Å may indicate crystal packing effects or insufficient basis set flexibility. Use QTAIM analysis to assess hydrogen-bonding or van der Waals interactions .

Q. What experimental controls are critical when evaluating the biological activity of fluorinated oxazoles to avoid false positives?

  • Methodological Answer : Include non-fluorinated analogs to isolate fluorine-specific effects. Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions. Validate metabolic stability via LC-MS/MS in microsomal assays .

Data Analysis and Contradictions

Q. How should researchers address inconsistencies in reported synthetic yields for fluorinated oxazoles?

  • Methodological Answer : Document reaction conditions rigorously (e.g., solvent purity, moisture levels, catalyst lot variability). Use high-throughput screening to identify optimal parameters. Cross-reference with alternative fluorination protocols (e.g., electrochemical methods) to resolve yield discrepancies .

Q. What statistical approaches are recommended for validating crystallographic data in the presence of anisotropic displacement anomalies?

  • Methodological Answer : Apply Hirshfeld surface analysis to detect atypical thermal motion. Use the Rint_{\text{int}} metric (<0.05) to assess data quality. For severe anisotropy, employ TLS (Translation-Libration-Screw) refinement in SHELXL to model rigid-body motions .

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